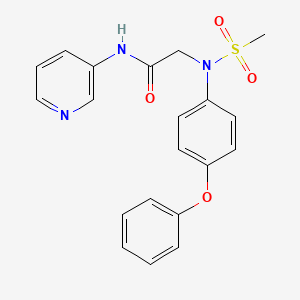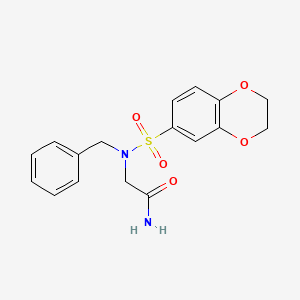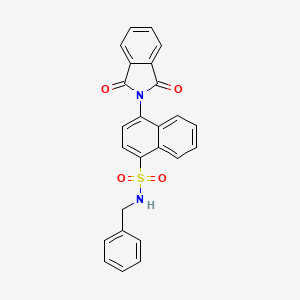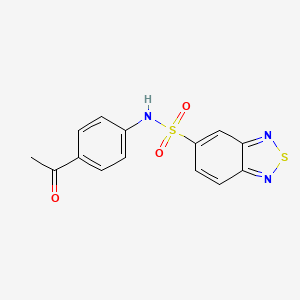
N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)-N~1~-3-pyridinylglycinamide
Übersicht
Beschreibung
N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)-N~1~-3-pyridinylglycinamide, also known as MP-10, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. MP-10 is a small molecule that has been synthesized by a number of methods and has been shown to have a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)-N~1~-3-pyridinylglycinamide is not fully understood, but it is thought to act through multiple pathways. This compound has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), phosphodiesterase-4 (PDE4), and histone deacetylase (HDAC). This compound has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a role in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis (cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and inhibit the metastasis (spread) of cancer cells. In inflammation research, this compound has been shown to reduce the production of inflammatory cytokines and chemokines. In neurological research, this compound has been shown to reduce oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)-N~1~-3-pyridinylglycinamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. This compound has also been shown to have low toxicity in animal models, making it a promising candidate for further development. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. This compound also has a short half-life in the body, which may limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)-N~1~-3-pyridinylglycinamide. One direction is to further elucidate the mechanism of action of this compound and identify its molecular targets. Another direction is to investigate the potential of this compound as a therapeutic agent in other diseases, such as cardiovascular disease and diabetes. Additionally, research on the pharmacokinetics and pharmacodynamics of this compound could help to optimize its dosing and administration. Finally, the development of more efficient synthesis methods for this compound could facilitate its further development as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)-N~1~-3-pyridinylglycinamide has been studied for its potential therapeutic applications in a number of diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In inflammation research, this compound has been shown to reduce inflammation in animal models of arthritis and colitis. In neurological research, this compound has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-(N-methylsulfonyl-4-phenoxyanilino)-N-pyridin-3-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-28(25,26)23(15-20(24)22-16-6-5-13-21-14-16)17-9-11-19(12-10-17)27-18-7-3-2-4-8-18/h2-14H,15H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFABZWSOIQNVAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CN=CC=C1)C2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-(4-morpholinylacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]-2-propylpentanamide](/img/structure/B3463766.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(2-methoxyphenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3463784.png)
![N~1~-(2,4-dimethoxyphenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3463790.png)
![N~1~-(4-acetylphenyl)-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B3463793.png)
![N~1~-(2,4-dimethoxyphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3463804.png)
![ethyl 4-({N-[(2-nitrophenyl)sulfonyl]-N-phenylglycyl}amino)benzoate](/img/structure/B3463807.png)
![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)glycinamide](/img/structure/B3463812.png)
![2-[benzyl(phenylsulfonyl)amino]-N-cyclohexylbenzamide](/img/structure/B3463813.png)
![N-benzyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B3463817.png)
![2-[benzyl(phenylsulfonyl)amino]-N-(2-methoxyphenyl)benzamide](/img/structure/B3463828.png)



